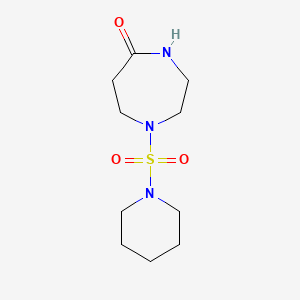![molecular formula C17H21N3O B7537210 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7537210.png)
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone, also known as QD-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. QD-1 belongs to the family of diazepanes and has a unique chemical structure that makes it a promising candidate for further research.
作用机制
The mechanism of action of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone is not fully understood, but it is believed to act as a positive allosteric modulator of GABAA receptors. This means that 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone enhances the activity of GABAA receptors, which are responsible for inhibitory neurotransmission in the brain. By modulating GABAA receptor activity, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has the potential to treat various neurological disorders.
Biochemical and Physiological Effects:
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has been shown to have several biochemical and physiological effects. It has been demonstrated to enhance the binding of GABA to GABAA receptors, which leads to increased inhibitory neurotransmission. 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has also been shown to have anxiolytic and sedative effects, which are consistent with its ability to modulate GABAA receptor activity.
实验室实验的优点和局限性
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has several advantages for lab experiments, including its high purity and stability, which make it a reliable compound for research purposes. However, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone also has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone. One potential area of study is the development of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone and its potential applications in treating neurological disorders and cancer. Finally, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone could also be studied for its potential use in drug discovery, as it has shown promising results as a modulator of GABAA receptor activity.
合成方法
The synthesis of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone is a complex process that involves multiple steps. The initial step involves the reaction of 8-chloroquinoline with sodium azide to form 8-azidoquinoline. This compound is then reacted with 1,4-diazepane to form the desired product, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone. The synthesis method of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has been optimized to improve yield and purity, making it a viable compound for research purposes.
科学研究应用
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has shown promising results in various scientific research applications. It has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has also been investigated for its ability to modulate the activity of GABAA receptors, which are important targets for drug discovery. Additionally, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has been studied for its potential use in cancer therapy due to its ability to inhibit tumor cell growth.
属性
IUPAC Name |
1-[4-(quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-14(21)20-10-4-9-19(11-12-20)13-16-6-2-5-15-7-3-8-18-17(15)16/h2-3,5-8H,4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYLQBYRKYCGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 6-oxo-1-propylpyridazine-3-carboxylate](/img/structure/B7537140.png)
![2-(2-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7537154.png)
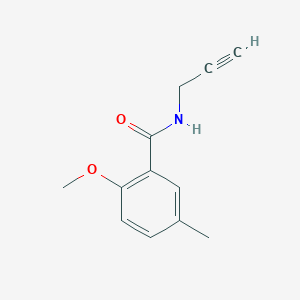
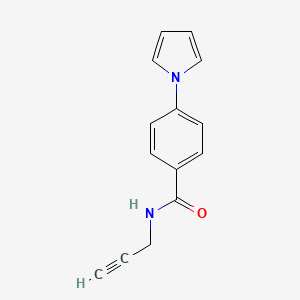

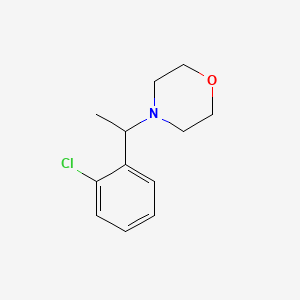
![N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7537180.png)
![[2-[(4-Methoxyphenyl)carbamoylamino]-2-oxoethyl] 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate](/img/structure/B7537189.png)
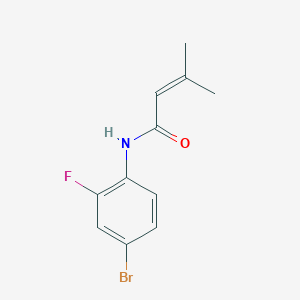

![3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7537234.png)
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)
